molecular formula C10H12N2 B103807 (1-methyl-1H-indol-3-yl)methanamine CAS No. 19293-60-8

(1-methyl-1H-indol-3-yl)methanamine

Cat. No. B103807
CAS RN: 19293-60-8
M. Wt: 160.22 g/mol
InChI Key: NOFZMDGMQKRLIV-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-indol-3-yl)methanamine is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs or functionalities. For instance, the synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes are described, which show significant cytotoxic effects on human carcinoma cell lines . Another study involves the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, which is a convenient intermediate for various pharmacologically interesting disubstituted methanamines . These studies indicate the potential biological activity and synthetic interest in compounds related to (1-methyl-1H-indol-3-yl)methanamine.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine were synthesized and characterized, with some showing potent cytotoxic effects . Another compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from an acetylindolin intermediate, indicating a multi-step synthetic approach . These methods highlight the diverse synthetic routes that can be employed to create compounds with the indole or methanamine moiety.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are characterized using various spectroscopic techniques. For instance, the structure of (2,3-dihydro-1H-indol-5-ylmethyl)amine was established by high-resolution mass spectrometry, NMR, and IR spectroscopy . Similarly, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was characterized by FT-IR, DSC, NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The papers describe the chemical reactions involved in the synthesis of related compounds. For example, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involved refluxing benzotriazole with substituted aldehydes . Another study reported the synthesis of N-[2-(1H-azol-1-yl)-1-arylethylidene]methanamine N-oxides, which exist in the (E) form after synthesis . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis of (1-methyl-1H-indol-3-yl)methanamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural characteristics and the reported data. For instance, the Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine showed significant cytotoxic activity and interacted with nuclear DNA, suggesting its potential as a chemotherapeutic agent . The novel aryloxyethyl derivatives of methanamine showed high receptor affinity and selectivity, indicating their potential as antidepressant drug candidates . These properties are crucial for understanding the potential applications and behavior of these compounds in biological systems.

Safety And Hazards

“(1-methyl-1H-indol-3-yl)methanamine” is classified as Acute Tox. 3 Oral . It is harmful if swallowed .

Future Directions

Indole derivatives have shown potential in various fields such as medicine, agrochemicals, and functional materials . They have been recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . Therefore, the future directions of “(1-methyl-1H-indol-3-yl)methanamine” could be in these fields.

properties

IUPAC Name

(1-methylindol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFZMDGMQKRLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398072
Record name (1-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indol-3-yl)methanamine

CAS RN

19293-60-8
Record name 1-Methyl-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19293-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-METHYL-1H-INDOL-3-YL)-METHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NCN Et - Synthesis of Benzoļaļcarbazoles and Indolo [2, 3 …, 2006 - collectionscanada.gc.ca
3.4 Conclusion The indolo [2, 3-a] carbazole alkaloid (8b) has been synthesized by the sequential DoM-cross coupling-DreM strategy from indole in 8 steps in an overall yield of 42%.(…
Number of citations: 2 www.collectionscanada.gc.ca
K Jahan - 2021 - search.proquest.com
PART I: A CONCISE SYNTHESIS OF MICROTUBULE INHIBITOR TRYPROSTATIN A AND B AND ITS ANALOGS: Microtubules are promising targets for treating cancer by stopping the …
Number of citations: 2 search.proquest.com

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